3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiazolidine ring substituted with an aminoethyl group and a chlorobenzyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Chlorobenzyl Substitution: The chlorobenzyl group can be added via alkylation reactions using chlorobenzyl halides.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The amino and chlorobenzyl groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or antidiabetic activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Benzylthiazolidines: Compounds with similar structural features but different substituents.
Uniqueness
3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione is unique due to its specific combination of aminoethyl and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C12H13ClN2O2S |
---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,10H,5-7,14H2 |
InChI Key |
HZAKGDLWZDKRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)N(C(=O)S2)CCN)Cl |
Origin of Product |
United States |
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